molecular formula C8H10O8 B1363868 (+)-Diacetyl-D-tartaric Acid CAS No. 66749-60-8

(+)-Diacetyl-D-tartaric Acid

Cat. No. B1363868
CAS RN: 66749-60-8
M. Wt: 234.16 g/mol
InChI Key: DNISEZBAYYIQFB-WDSKDSINSA-N
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Description

Tartaric acid is a white crystalline organic acid. It occurs naturally in many plants, particularly grapes and tamarinds, and is one of the main acids found in wine. It is added to other foods to give a sour taste and is used as an antioxidant .


Synthesis Analysis

The synthesis of tartaric acid involves the fermentation of grape juice. The process of winemaking produces tartaric acid as a byproduct .


Molecular Structure Analysis

Tartaric acid is a diprotic aldaric acid, which means it has two acid groups. Its molecular formula is C4H6O6 .


Chemical Reactions Analysis

Tartaric acid can react with bases to form salts and water, a process known as neutralization. It can also undergo a reaction known as esterification, where it reacts with alcohols in the presence of a strong acid to form esters .


Physical And Chemical Properties Analysis

Tartaric acid is a white crystalline solid at room temperature. It is soluble in water and has a sour taste .

Scientific Research Applications

  • Food Industry Applications :

    • Diacetyl tartaric acid esters of monoglycerides (DATEM) are used in the food industry. It has been found to improve the qualities of Chinese steamed bread (CSB) and bread by altering the rheological properties of dough and enhancing certain quality parameters like elasticity, tenacity, and color in bread (Zhang Xiujin, Sun Jinquan, & Li Zaigui, 2007)(Zhang Xiujin et al., 2007). Additionally, DATEM has been shown to influence the pasting characteristics of various starches, including wheat, corn, and potato starches (M. Azizi & G. V. Rao, 2005)(M. Azizi & G. V. Rao, 2005).
  • Chemical Synthesis :

    • Diacetyl-L-tartaric acid anhydride reacts with aromatic primary amines to yield imides and amides. This reaction varies depending on the substitution pattern on the aromatic amines (Sara Naz, J. Zaidi, T. Mehmood, S. Wali, Muhammad Ali, M. Taha, & K. Khan, 2010)(Sara Naz et al., 2010).
  • Analytical Chemistry :

    • In analytical chemistry, diacetyl-l-tartaric anhydride has been used as a derivatization reagent for the chiral analysis of compounds like vigabatrin, an antiepileptic drug, using liquid chromatography-mass spectrometry techniques (J. Zhao, Yujin Shin, Yan Jin, K. Jeong, & Jeongmi Lee, 2017)(J. Zhao et al., 2017).
  • Healthcare and Pharmaceutical Applications :

    • Although specific to tartaric acid and its isomers rather than diacetyl-D-tartaric acid, some studies have explored the potential health benefits of tartaric acid. For instance, L-tartaric acid has shown antihypertensive and vasorelaxant effects (Ayoub Amssayef, Ismail Bouadid, & M. Eddouks, 2023)(Ayoub Amssayef et al., 2023).
  • Environmental Applications :

    • Tartaric acid has been used in the production of sustainable Portland-free CSA-based mortars, demonstrating its potential in eco-friendly construction materials (L. Coppola, D. Coff
    etti, & E. Crotti, 2018).
  • Biotechnology and Bioengineering :

    • In the field of biotechnology, diacetyl-D-tartaric acid has been utilized in studies involving bioconversion processes. For example, ultrasound-assisted whole-cell bioconversion of d-tartaric acid by recombinant Escherichia coli has been researched, highlighting the efficiency of such processes in industrial applications (W. Dong, Feng-ling Zhao, F. Xin, Ai-yong He, Yue Zhang, Hao Wu, Yan Fang, Wenming Zhang, Jiangfeng Ma, & M. Jiang, 2018)(W. Dong et al., 2018).
  • Food Additives and Safety Assessment :

    • Diacetyl tartaric acid and its esters have been re-evaluated as food additives, considering their safety and effects. A comprehensive review by the Panel on Food Additives and Flavourings concluded that substances like diacetyl tartaric acid esters are extensively hydrolyzed in the gastrointestinal tract and do not pose a safety concern at reported uses and use levels (M. Younes, G. Aquilina, L. Castle, K. Engel, P. Fowler, María José Frutos Fernández, P. Fürst, R. Gürtler, U. Gundert-Remy, T. Husøy, W. Mennes, R. Shah, D. H. Waalkens‐Berendsen, D. Wölfle, P. Boon, P. Tobback, M. Wright, Z. Horváth, A. Rincón, & P. Moldéus, 2020)(M. Younes et al., 2020).

Future Directions

The use of tartaric acid and its derivatives in various industries, including food, pharmaceutical, and chemical industries, is expected to grow. Future research may focus on developing new synthesis methods, exploring its potential uses, and assessing its impact on health and the environment .

properties

IUPAC Name

(2S,3S)-2,3-diacetyloxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISEZBAYYIQFB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Diacetyl-D-tartaric Acid

CAS RN

66749-60-8
Record name (+)-Diacetyl-D-tartaric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Tatsumi, M Imaida, Y Fukuda, Y Izumi… - Bulletin of the Chemical …, 1964 - journal.csj.jp
… of diacetyl-D-tartaric acid and monobenzoyl-D-tartaric … 4) The modifying effects of 0, O'-diacetylD-tartaric acid and O-monobenzoyl-D-tartaric acid upon the R-Ni catalyst are entirely …
Number of citations: 26 www.journal.csj.jp
H Nakahara, K Satsumabayashi - Bulletin of Nippon Dental …, 1974 - ndu-rep.repo.nii.ac.jp
… クトルにより flexible System をとる酒石酸誘導体 (diacetyl d-tartaric acid) につ いて溶液中における優位 … その結果,diacetyl d-tartaric acid (化合物I) は208 nn1にカルボニル基による弱 い nー・ボ* …
Number of citations: 2 ndu-rep.repo.nii.ac.jp
V Raghavan, PL Polavarapu - Chirality, 2017 - Wiley Online Library
… Lauryl monoester of diacetyl-D-tartaric acid (D-T12OH) was synthesized similarly from the corresponding diacetyl-D-tartaric anhydride, which in turn was prepared from D-tartaric acid. …
Number of citations: 8 onlinelibrary.wiley.com
M Adelman, JG Breckenridge - Canadian Journal of Research, 1946 - cdnsciencepub.com
… The only fully acetylated dibasic acids described to date are diacetyl-D-tartaric acid (1, 2,3, Il) tetraacetyl mucic acid (7, 9, 13), and tetra-acetyl allomucic acid (4). DibenzoylD-tartaric …
Number of citations: 0 cdnsciencepub.com
S Tatsumi - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
In the asymmetric hydrogenation of methyl acetoacetate to methyl 3-hydroxybutyrate using Raney nickel catalysts modified with optically active hydroxy dicarboxylic acids and related …
Number of citations: 48 www.journal.csj.jp
B Abrahim-Vieira, ECB da Costa… - Medicinal Chemistry …, 2014 - Springer
Hepatitis C viral infection is a cause of chronic liver disease, and current therapies are only effective in 50 % of patients. Serine proteases, which are present in both hepatitis C virus (…
Number of citations: 5 idp.springer.com
BA Klyashchitskii, VI Shvets - Russian Chemical Reviews, 1972 - iopscience.iop.org
… hand, certain racemic steroids (the 3-methyl ether of oestradiol and 19-nortestosterone) were resolved via the formation of esters with the monomethyl ester of diacetyl-D-tartaric acid ffl. …
Number of citations: 9 iopscience.iop.org
H Wren - Journal of the Chemical Society, Transactions, 1909 - pubs.rsc.org
… in the cases of the normal propyl esters of diacetyl-d-tartaric acid, dibutyryl-d-tartaric acid, and dihexoyl-d-tartaric acid, but in no case are the variations so marked as in that of 2-benzoin …
Number of citations: 11 pubs.rsc.org
AW Rodwell - Microbiology, 1969 - microbiologyresearch.org
… Reaction of diacetyl D-tartaric acid anhydride (mp I 33-4") with equimolar amounrs of the monoglycerides at IIOO in the absence of a cosolvent gave a complex mixture of products. …
Number of citations: 34 www.microbiologyresearch.org
S TATSUMI, M IMAIDA… - Memoirs of the …, 1959 - Institute for Protein Research, Osaka …
Number of citations: 0

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